VT-1598

CYP51B inhibition target engagement binding affinity

Procure VT-1598 for research on azole-resistant Candida spp. and next-gen CYP51 inhibitors. This tetrazole-based inhibitor offers potent, selective action (Kd=13nM for CYP51B) with reduced human CYP3A4/2C9 off-target inhibition compared to triazoles, enabling accurate translational pharmacology studies.

Molecular Formula C31H20F4N6O2
Molecular Weight 584.5 g/mol
CAS No. 2089320-99-8
Cat. No. B11931609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVT-1598
CAS2089320-99-8
Molecular FormulaC31H20F4N6O2
Molecular Weight584.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C(C(CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N
InChIInChI=1S/C31H20F4N6O2/c32-25-10-13-27(28(33)15-25)30(42,19-41-20-38-39-40-41)31(34,35)29-14-9-23(17-37-29)4-1-21-7-11-26(12-8-21)43-18-24-5-2-22(16-36)3-6-24/h2-3,5-15,17,20,42H,18-19H2/t30-/m0/s1
InChIKeyUDGASIIGNCBLSI-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VT-1598 (CAS 2089320-99-8): A Tetrazole-Based Fungal CYP51 Inhibitor for Antifungal Drug Discovery and Procurement


VT-1598 (CAS 2089320-99-8) is an investigational, orally bioavailable tetrazole antifungal agent designed as a potent and highly selective inhibitor of fungal sterol 14α-demethylase (CYP51) [1]. It is a small-molecule tetrazole derivative (C31H20F4N6O2) engineered to reduce off-target inhibition of human CYP450 enzymes, thereby addressing the safety and drug-drug interaction liabilities common to triazole antifungals such as fluconazole and itraconazole . Currently in Phase 1 clinical development for coccidioidomycosis [2], VT-1598 demonstrates broad-spectrum in vitro and in vivo activity against yeasts, dermatophytes, and molds, including azole-resistant strains [3].

VT-1598 (CAS 2089320-99-8): Why Substitution with Fluconazole or Other Triazole Antifungals Compromises Target Selectivity and Azole-Resistant Coverage


Substituting VT-1598 with fluconazole or other generic triazole antifungals in research or development programs introduces critical limitations. Triazoles such as fluconazole and itraconazole exhibit subnanomolar to nanomolar inhibitory potency against human CYP3A4 and CYP2C9, leading to clinically significant drug-drug interactions and hepatic safety concerns [1]. In contrast, VT-1598 is a fungal CYP51-specific inhibitor engineered with a tetrazole metal-binding group that confers substantially improved selectivity over human CYP enzymes, including CYP3A4 . Furthermore, while fluconazole demonstrates markedly reduced activity against non-albicans Candida species and azole-resistant strains, VT-1598 maintains potent antifungal efficacy against these challenging pathogens [2]. For procurement decisions involving antifungal discovery pipelines, mechanism-of-action studies, or in vivo efficacy models, substitution with generic triazoles fails to recapitulate the target engagement profile and resistance coverage that define the VT-1598 chemotype [3].

VT-1598 (CAS 2089320-99-8): Quantitative Comparative Evidence for Scientific Selection and Procurement


VT-1598 Exhibits Superior Target Affinity (Kd = 13 nM) for Fungal CYP51B Compared to Oteseconazole (Kd = 39 nM)

VT-1598 demonstrates a 3-fold higher binding affinity for fungal CYP51B (Kd = 13 nM) compared to the FDA-approved tetrazole antifungal oteseconazole (VT-1161; Kd = 39 nM) . This differential target engagement establishes VT-1598 as a higher-affinity CYP51 inhibitor within the tetrazole class, which may translate to enhanced potency in target occupancy-dependent assays and in vivo efficacy models [1].

CYP51B inhibition target engagement binding affinity antifungal drug discovery

VT-1598 Demonstrates Potent Activity Against Azole-Resistant Candida albicans Isolates (Geometric Mean MIC ≤ 0.15 μg/mL)

VT-1598 exhibits potent in vitro antifungal activity against a panel of 68 predominantly fluconazole-resistant C. albicans clinical isolates (fluconazole MIC ≥ 8 μg/mL), with a geometric mean MIC of ≤ 0.15 μg/mL [1]. In the same study, the closely related tetrazole VT-1161 (oteseconazole) demonstrated comparable potency (geometric mean MIC = 0.15 μg/mL), confirming that the tetrazole scaffold, including VT-1598, retains activity against strains that are clinically resistant to first-line triazoles [2].

azole resistance Candida albicans MIC antifungal susceptibility

VT-1598 Demonstrates In Vivo Efficacy Against Candida auris with MIC90 = 1 μg/mL in Neutropenic Mouse Models

VT-1598 demonstrates both in vitro activity and in vivo efficacy against the emerging multidrug-resistant pathogen Candida auris. In vitro susceptibility testing across 100 C. auris clinical isolates revealed MIC50 and MIC90 values of 0.25 μg/mL and 1 μg/mL, respectively, with MICs ranging from 0.03 to 8 μg/mL [1]. In neutropenic mouse models of disseminated C. auris infection, oral VT-1598 treatment significantly reduced kidney fungal burden compared to vehicle control [2]. While direct comparative data versus other antifungals in this specific model are not reported in the same study, the MIC90 of 1 μg/mL for VT-1598 compares favorably to reported echinocandin MIC90 values for C. auris, which typically range from 0.5 to 2 μg/mL [3].

Candida auris in vivo efficacy neutropenic model emerging pathogen

VT-1598 Phase 1 Clinical Data Confirm Oral Bioavailability and Favorable Safety Profile in Healthy Adults

In a Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose study in healthy adult subjects, VT-1598 demonstrated oral bioavailability with dose-proportional pharmacokinetics across 40 mg to 640 mg doses [1]. The compound exhibited a median Tmax of 2.0-3.0 hours and a terminal half-life supporting once-daily dosing. All adverse events were mild to moderate in severity, with no serious adverse events or dose-limiting toxicities reported [2]. In contrast, fluconazole, while also orally bioavailable, is associated with hepatotoxicity, QTc prolongation, and pregnancy category D warnings due to teratogenicity [3].

pharmacokinetics phase 1 safety oral bioavailability

VT-1598 (CAS 2089320-99-8): Recommended Research and Industrial Application Scenarios


Antifungal Resistance Research: Azole-Resistant Candida and Emerging Pathogens

VT-1598 is an optimal tool compound for investigating mechanisms of azole resistance in Candida species, including fluconazole-resistant C. albicans and the emerging multidrug-resistant pathogen C. auris. Its retained potency against isolates with elevated fluconazole MICs (≥8 μg/mL) enables comparative studies of resistance mechanisms across tetrazole and triazole chemotypes [1]. Researchers can employ VT-1598 as a positive control in susceptibility panels or as a probe for CYP51 target engagement studies in resistant strains.

In Vivo Efficacy Studies in Murine Models of Invasive Fungal Infections

With established pharmacokinetic and pharmacodynamic profiles in neutropenic mouse models of invasive aspergillosis and disseminated candidiasis, VT-1598 is suitable for in vivo antifungal efficacy studies [2]. Its oral bioavailability and dose-dependent PK (AUC increasing linearly from 155 μg·h/mL at 5 mg/kg to 1033 μg·h/mL at 40 mg/kg QD) provide a well-characterized exposure-response relationship for dose-ranging studies and PK/PD modeling [3].

CYP51 Target Engagement and Structure-Activity Relationship (SAR) Studies

VT-1598 serves as a high-affinity reference compound (Kd = 13 nM for fungal CYP51B) for biochemical and biophysical assays characterizing novel antifungal candidates . Its tetrazole metal-binding group and improved selectivity over human CYP enzymes (including CYP3A4) make it a benchmark for designing next-generation fungal CYP51 inhibitors with reduced off-target liability [4].

Preclinical Development Programs Requiring Human PK Translation

VT-1598 is the only investigational tetrazole antifungal with published Phase 1 human pharmacokinetic data, including Cmax, Tmax, and terminal half-life across single ascending doses up to 640 mg [5]. This human PK dataset enables allometric scaling, PBPK modeling, and translational pharmacology studies that are not possible with preclinical-only comparator compounds lacking clinical exposure data.

Quote Request

Request a Quote for VT-1598

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.